Apelin-17 is synthesized in various tissues, including the heart, adipose tissue, and brain. It is present in both human and bovine sources, making it a subject of interest in both human health and veterinary studies.
Apelin-17 is classified as a neuropeptide and vasoactive peptide. It belongs to a family of peptides that exhibit diverse biological activities related to cardiovascular function and metabolism.
The synthesis of apelin-17 typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
Apelin-17 has the following amino acid sequence:
This sequence includes several key residues that are critical for its biological activity.
Apelin-17 can undergo various enzymatic reactions:
The stability of apelin-17 can be improved through strategic modifications that resist enzymatic cleavage while maintaining receptor binding affinity.
Apelin-17 binds to the apelin receptor, initiating a cascade of intracellular signaling pathways that lead to various physiological effects:
Studies indicate that apelin-17 has a potent diuretic effect and can counteract actions of vasopressin, contributing to fluid balance in organisms.
Apelin-17 (sequence: Lys-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe) exhibits a plasma half-life of approximately 4.6 minutes due to rapid degradation by proteases like neprilysin (CD10) and angiotensin-converting enzyme 2 (ACE2) [1] [3]. To overcome this limitation, researchers have engineered analogs with strategic modifications:
Table 1: Stability Profiles of Apelin-17 Analogs
| Compound | Modification | Plasma Half-Life | Degradation Resistance |
|---|---|---|---|
| Native Apelin-17 | None | 4.6 minutes | Low |
| P92 | Proline substitution | ~2 hours | Moderate |
| LIT01-196 | N-terminal fluorocarbon chain | >24 hours | High |
These modifications preserve sub-nanomolar affinity for the apelin receptor (APJ) while enabling sustained in vivo activity, as demonstrated by prolonged diuretic and hypotensive effects in normotensive rats [1].
Apelin-17 binds the class A GPCR APJ via distinct interactions:
Table 2: Key Apelin-17 Residues and APJ Binding Contributions
| Residue Position | Functional Role | Effect of Mutation/Alteration |
|---|---|---|
| Phe17 (C-term) | Salt bridge with Arg1684.64 | >90% loss of binding in R168H mutants |
| Arg8-Leu9 | Hydrophobic pocket engagement in TMD2/3 | Reduced ERK phosphorylation efficacy |
| Lys1 (N-term) | Stabilizes receptor conformation | 60% signaling reduction upon removal |
Modifications like C-terminal PEGylation or mid-segment stapling improve receptor internalization kinetics while maintaining G-protein coupling efficiency. Small molecule agonists (e.g., CMF-019) bind deeper in orthosteric pockets than Apelin-17, engaging lipophilic regions between TMD3/5 to bias signaling toward G-proteins over β-arrestin pathways [5] [8].
Apelin-17 exhibits distinct biophysical and functional properties compared to other endogenous isoforms:
Table 3: Functional Comparison of Apelin Isoforms
| Isoform | Receptor Affinity (Kd) | Key Physiological Roles | HIV Entry Inhibition |
|---|---|---|---|
| [Pyr1]Apelin-13 | 0.35 nM | Vasodilation, cardiac contractility | Minimal |
| Apelin-13 | 0.8 nM | Vasopressin inhibition, diuresis | Minimal |
| Apelin-17 | 2.1 nM | Renal vasodilation, HIV coreceptor block | Potent (IC₅₀: 50 nM) |
| Apelin-36 | 5.4 nM | Adipogenesis, angiogenesis | Moderate |
In cardiovascular contexts, Apelin-17 demonstrates superior diuretic effects versus Apelin-13 in water-deprived mice, attributable to its enhanced stability and renal arteriole dilation capacity [1] [6].
Compound Names Mentioned:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: